molecular formula C15H21N5O3 B5535268 1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-yl-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-yl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5535268
M. Wt: 319.36 g/mol
InChI Key: KIOWFXZVDXMYGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine-2,6-dione derivatives, including the mentioned compound, often involves modifications at the 7 and 8 positions to explore different biological activities. One approach for chemical diversification includes the introduction of hydrophobic substituents or the elongation of the linker length between arylpiperazine and the purine core, aiming to select potent ligands for serotonin receptors. This strategy highlights the compound's role in developing potential psychotropic drugs (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Chemical Reactions and Properties

The purine-2,6-dione derivatives undergo various chemical reactions, including regioselective amination and alkylation, to introduce functional groups that significantly impact their biological activity and chemical properties. These reactions are crucial for synthesizing specific derivatives with desired characteristics and exploring the structure-activity relationship (SAR) of this chemical class (Gulevskaya et al., 1994).

Physical Properties Analysis

The physical properties of 1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-yl-3,7-dihydro-1H-purine-2,6-dione and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on crystal structure provide insight into the molecule's conformation, packing, and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in material science (Rajnikant et al., 2010).

properties

IUPAC Name

1,3-dimethyl-7-(2-oxopropyl)-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-10(21)9-20-11-12(17(2)15(23)18(3)13(11)22)16-14(20)19-7-5-4-6-8-19/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOWFXZVDXMYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(2-oxopropyl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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